molecular formula C11H22N2O2 B13365672 (3S,4R)-4-(4-Isopropylpiperazin-1-yl)tetrahydrofuran-3-ol

(3S,4R)-4-(4-Isopropylpiperazin-1-yl)tetrahydrofuran-3-ol

Cat. No.: B13365672
M. Wt: 214.30 g/mol
InChI Key: SHDWCDLJNWHDAN-GHMZBOCLSA-N
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Description

(3S,4R)-4-(4-Isopropylpiperazin-1-yl)tetrahydrofuran-3-ol is a chiral compound that features a tetrahydrofuran ring substituted with a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(4-Isopropylpiperazin-1-yl)tetrahydrofuran-3-ol typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.

    Introduction of the Piperazine Moiety: The piperazine derivative can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the tetrahydrofuran ring is replaced by the piperazine derivative.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (3S,4R) enantiomer. This can be done using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(4-Isopropylpiperazin-1-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The piperazine moiety can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.

Scientific Research Applications

(3S,4R)-4-(4-Isopropylpiperazin-1-yl)tetrahydrofuran-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of various chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(4-Isopropylpiperazin-1-yl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(4-Methylpiperazin-1-yl)tetrahydrofuran-3-ol: Similar structure but with a methyl group instead of an isopropyl group.

    (3S,4R)-4-(4-Ethylpiperazin-1-yl)tetrahydrofuran-3-ol: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

The uniqueness of (3S,4R)-4-(4-Isopropylpiperazin-1-yl)tetrahydrofuran-3-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The isopropyl group may confer different steric and electronic properties compared to other similar compounds, potentially leading to unique interactions with molecular targets.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

(3S,4R)-4-(4-propan-2-ylpiperazin-1-yl)oxolan-3-ol

InChI

InChI=1S/C11H22N2O2/c1-9(2)12-3-5-13(6-4-12)10-7-15-8-11(10)14/h9-11,14H,3-8H2,1-2H3/t10-,11-/m1/s1

InChI Key

SHDWCDLJNWHDAN-GHMZBOCLSA-N

Isomeric SMILES

CC(C)N1CCN(CC1)[C@@H]2COC[C@H]2O

Canonical SMILES

CC(C)N1CCN(CC1)C2COCC2O

Origin of Product

United States

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